molecular formula C19H21N5O2S B7753770 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide

2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B7753770
M. Wt: 383.5 g/mol
InChI Key: AGVDWNPQRQBBOM-UHFFFAOYSA-N
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Description

2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the Benzylthio Group: The benzylthio group is introduced by reacting the triazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetylation: The final step involves the acetylation of the triazole derivative with 4-ethoxyphenylacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group or the ethoxyphenyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction, apoptosis, or DNA replication, resulting in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide
  • 2-(3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide
  • 2-(3-amino-5-(propylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the benzylthio group, which may confer specific biological activities and chemical properties that are distinct from its analogs with different alkylthio groups.

Properties

IUPAC Name

2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-2-26-16-10-8-15(9-11-16)21-17(25)12-24-18(20)22-23-19(24)27-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVDWNPQRQBBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NN=C2SCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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